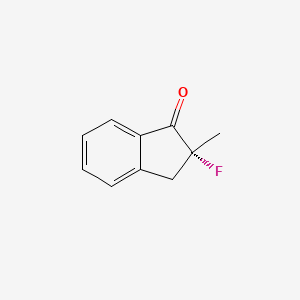

(R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-Fluoro-2-méthyl-2,3-dihydro-1H-indén-1-one est un composé organique fluoré chiral. Il se caractérise par la présence d’un atome de fluor, d’un groupe méthyle et d’une structure de dihydroindénone.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (R)-2-Fluoro-2-méthyl-2,3-dihydro-1H-indén-1-one implique généralement les étapes suivantes :

Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce, telles que la 2-méthyl-2,3-dihydro-1H-indén-1-one et un agent de fluoration.

Réaction de fluoration : L’étape clé implique l’introduction de l’atome de fluor. Ceci peut être réalisé en utilisant des réactifs comme le Selectfluor ou le N-fluoro-benzènesulfonimide (NFSI) dans des conditions contrôlées.

Résolution chirale : Pour obtenir l’énantiomère (R), des techniques de résolution chirale telles que la chromatographie chirale ou l’utilisation d’auxiliaires chiraux peuvent être employées.

Méthodes de production industrielle

La production industrielle de (R)-2-Fluoro-2-méthyl-2,3-dihydro-1H-indén-1-one peut impliquer des procédés de fluoration à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de systèmes automatisés et de techniques de purification avancées peut encore améliorer l’efficacité de la production.

Analyse Des Réactions Chimiques

Types de réactions

(R)-2-Fluoro-2-méthyl-2,3-dihydro-1H-indén-1-one peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux en présence d’un catalyseur.

Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile en utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Hydrure de lithium et d’aluminium (LiAlH4), hydrogène gazeux (H2) avec un catalyseur au palladium

Substitution : Méthylate de sodium (NaOMe), tert-butylate de potassium (KOtBu)

Principaux produits formés

Oxydation : Cétones, acides carboxyliques

Réduction : Alcools, alcanes

Substitution : Divers dérivés substitués selon le nucléophile utilisé

Applications de la recherche scientifique

(R)-2-Fluoro-2-méthyl-2,3-dihydro-1H-indén-1-one a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme bloc de construction dans la synthèse de composés fluorés plus complexes.

Biologie : Le composé peut être utilisé dans l’étude des interactions enzyme-substrat et comme sonde dans les essais biochimiques.

Industrie : Il peut être utilisé dans la production de matériaux spéciaux, tels que des polymères fluorés et des revêtements de pointe.

Applications De Recherche Scientifique

®-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty materials, such as fluorinated polymers and advanced coatings.

Mécanisme D'action

Le mécanisme d’action de (R)-2-Fluoro-2-méthyl-2,3-dihydro-1H-indén-1-one implique son interaction avec des cibles moléculaires spécifiques. L’atome de fluor peut améliorer l’affinité de liaison du composé aux enzymes ou aux récepteurs, conduisant à des voies biochimiques modifiées. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Fluoro-2-méthyl-2,3-dihydro-1H-indén-1-one : La version non chirale du composé.

2-Méthyl-2,3-dihydro-1H-indén-1-one : Manque l’atome de fluor.

2-Fluoro-2,3-dihydro-1H-indén-1-one : Manque le groupe méthyle.

Unicité

(R)-2-Fluoro-2-méthyl-2,3-dihydro-1H-indén-1-one est unique en raison de sa nature chirale et de la présence à la fois d’un atome de fluor et d’un groupe méthyle. Cette combinaison de caractéristiques peut entraîner une réactivité chimique et une activité biologique distinctes par rapport à ses homologues non chiraux ou non fluorés.

Propriétés

Formule moléculaire |

C10H9FO |

|---|---|

Poids moléculaire |

164.18 g/mol |

Nom IUPAC |

(2R)-2-fluoro-2-methyl-3H-inden-1-one |

InChI |

InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3/t10-/m1/s1 |

Clé InChI |

LEYVNNXOQDJEJG-SNVBAGLBSA-N |

SMILES isomérique |

C[C@]1(CC2=CC=CC=C2C1=O)F |

SMILES canonique |

CC1(CC2=CC=CC=C2C1=O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)